molecular formula C27H25ClN4O4S B2405910 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115550-10-1

4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Numéro de catalogue: B2405910
Numéro CAS: 1115550-10-1
Poids moléculaire: 537.03
Clé InChI: NECOIOPJSAPWHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinazolinone derivative featuring a 2-chlorophenyl group, a thioether linkage, and a benzamide moiety substituted with a 2-methoxyethyl chain. The quinazolinone core (4-oxoquinazolin-3(4H)-yl) is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to purines, enabling interactions with enzymes such as kinases and carbonic anhydrases . The 2-methoxyethyl substituent on the benzamide likely improves aqueous solubility, a critical factor for bioavailability .

Propriétés

IUPAC Name

4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECOIOPJSAPWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (CAS Number: 1115550-10-1) is a complex organic molecule with potential biological activities. Its structure features a quinazolinone ring, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC27H25ClN4O4S
Molecular Weight537.0 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promising results in inhibiting human carbonic anhydrase (CA) isoforms, which are implicated in various diseases, including cancer and glaucoma. The inhibition constants (Ki values) for different isoforms have been reported, indicating varying degrees of potency.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. For instance:

  • Compound derivatives with modifications at the chlorophenyl group showed Ki values ranging from 567.6 nM to 940.3 nM for hCA I .
  • The introduction of electron-withdrawing groups generally increased the inhibitory potency against hCA II .

Antimicrobial Activity

The compound's antibacterial properties have also been investigated. In vitro assays against various bacterial strains revealed:

  • IC50 values indicating moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Comparative studies with standard antibiotics (e.g., tetracycline) showed that certain derivatives exhibited superior activity against specific strains .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Activity :
    • A recent investigation into the anticancer potential of quinazolinone derivatives highlighted their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
    • The compound demonstrated significant cytotoxicity against colorectal cancer cells, suggesting its potential as a therapeutic agent.
  • Research on Anti-inflammatory Effects :
    • Another study focused on the anti-inflammatory properties of related compounds, revealing that they could inhibit pro-inflammatory cytokines and reduce edema in animal models .

Applications De Recherche Scientifique

Anticancer Activity

Several studies have indicated that compounds containing quinazoline derivatives exhibit notable anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, quinazoline derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers .

Case Study:
In a recent study, derivatives similar to the compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These findings suggest that the compound may also possess similar anticancer properties, warranting further investigation.

Antimicrobial Properties

The thiazole and quinazoline rings present in the compound are known to contribute to antimicrobial activity. Compounds with these structures have been reported to exhibit both antibacterial and antifungal effects. Research has shown that modifications in the thiazole ring can enhance the potency against resistant strains of bacteria .

Case Study:
A series of thiazole-containing compounds were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests that the compound may have potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's structural components may also interact with inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases. Compounds similar to those containing quinazoline and thiazole rings have been noted for their ability to inhibit pro-inflammatory cytokines .

Case Study:
Research on related compounds has demonstrated their efficacy in reducing inflammation in models of arthritis and other inflammatory conditions, indicating that this compound could be explored for similar applications.

Enzyme Inhibition

The compound has the potential to act as an inhibitor for various enzymes linked to disease progression, such as tyrosine kinases. Inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Data Table: Biological Activities of Related Compounds

Compound TypeStructural FeaturesBiological Activity
QuinazolineContains quinazoline coreAnticancer activity
ThiazoleContains thiazole ringAntimicrobial properties
BenzamideAmide functional groupAnti-inflammatory effects

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Researchers are encouraged to explore various synthetic pathways to enhance its availability for biological testing.

Synthesis Overview:

  • Initial formation of the quinazoline core.
  • Introduction of the chlorophenyl group via electrophilic substitution.
  • Formation of the thioether linkage through nucleophilic attack.
  • Final coupling with N-(2-methoxyethyl)benzamide.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of S-substituted quinazolinones with diverse biological activities. Below is a comparative analysis with structurally related compounds from the literature:

Compound Key Structural Features Biological Activity Key Differences Reference
Target Compound Quinazolinone core, 2-chlorophenyl, thioether, 2-methoxyethyl benzamide Not explicitly reported (inference: kinase/carbonic anhydrase inhibition potential) Unique 2-methoxyethyl group for solubility -
4-(2-(2-((2-(2-(1-(2-Chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) Quinazolinone core, 2-chlorophenyl, thioether, benzenesulfonamide Carbonic anhydrase inhibition (IC₅₀: 12.3–18.7 nM) Sulfonamide vs. benzamide; ethylidene hydrazineyl adds rigidity
4-(2-(2-(Methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (2) Quinazolinone core, methylthio, benzenesulfonamide Moderate COX-2 inhibition (IC₅₀: 1.2 µM) Simpler alkylthio group; lacks halogenated aryl
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Thiazole core, methoxybenzyl, furan carboxamide Anticancer activity (GI₅₀: 4.8 µM in HeLa cells) Thiazole vs. quinazolinone; furan for π-π stacking
4-(2-(2-((2-(4-Fluorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (24) Quinazolinone core, 4-fluorophenyl, thioether, benzenesulfonamide Carbonic anhydrase inhibition (IC₅₀: 14.2 nM) Fluorine vs. chlorine; fluorophenyl alters electronic effects

Key Observations:

Bioisosteric Replacements :

  • The benzenesulfonamide group in compound 21 enhances target binding to carbonic anhydrase via sulfonamide-Zn²⁺ interactions , whereas the benzamide in the target compound may prioritize solubility over metal coordination.
  • Replacement of the 2-chlorophenyl with a 4-fluorophenyl (compound 24 ) reduces steric bulk but maintains halogen bonding, slightly lowering inhibitory potency (IC₅₀: 14.2 nM vs. 12.3 nM for 21 ) .

Substituent Effects :

  • The 2-methoxyethyl chain in the target compound likely reduces logP compared to alkylthio or benzenesulfonamide groups, as seen in 2 and 21 .
  • Thioether bridges (common in all analogs) improve metabolic stability over oxygen ethers, as sulfides are less prone to oxidative cleavage .

Synthetic Accessibility: The target compound requires multi-step synthesis involving: (i) Formation of the quinazolinone core via cyclization of anthranilic acid derivatives. (ii) S-alkylation with 2-((2-chlorophenyl)amino)-2-oxoethyl thiol. (iii) Benzamide coupling with 2-methoxyethylamine . In contrast, compound 21 uses a benzenesulfonamide group, synthesized via nucleophilic substitution, which is more straightforward but less tunable .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.